![molecular formula C10H9BrN2 B1520598 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1014614-11-9](/img/structure/B1520598.png)

4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Overview

Description

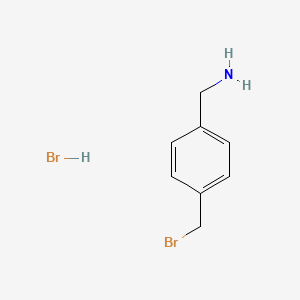

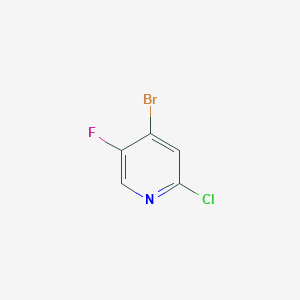

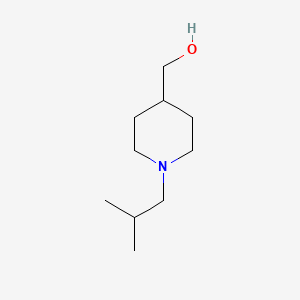

“4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine” is a heterocyclic compound that belongs to the class of pyrrolopyridine derivatives. It has a CAS Number of 1476077-92-5 and a linear formula of C10H9BrN2 .

Molecular Structure Analysis

The molecular structure of “this compound” includes a bromine atom and a cyclopropyl group . The InChI code for this compound is 1S/C10H9BrN2/c11-9-3-5-12-10-8(9)4-6-13(10)7-1-2-7/h3-7H,1-2H2 .Scientific Research Applications

Synthesis and Antibacterial Activity

The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, which are structurally related to the queried compound, has demonstrated significant antibacterial activity against a range of aerobic and anaerobic bacteria. These derivatives have been synthesized from substrates including bromo-substituted pyridines, indicating the potential of bromo-substituted pyrrolopyridines in developing antimicrobial agents (Bogdanowicz et al., 2013).

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Cyclometalated Pd(II) and Ir(III) complexes involving bromo-substituted pyridine ligands, similar to the queried compound, exhibit luminescent properties. These complexes have applications in OLEDs and as luminescent materials, highlighting the role of bromo-substituted pyrrolopyridines in photophysical and photochemical research (Xu et al., 2014).

Polymer Science

In the field of polymer science, derivatives containing pyridine heterocyclic groups have been synthesized for various applications. For instance, novel organosoluble poly(pyridine-imide) with pendent pyrene groups exhibit high solubility, good thermal stability, and unique optical and electrochemical properties, suitable for electrochromic devices and high-performance polymers (Liaw et al., 2007).

Medicinal Chemistry

Compounds derived from cyclopropanecarboxylic acid, bearing structural resemblance to the queried compound, have shown significant biological activities. These activities include herbicidal and fungicidal properties, demonstrating the potential of bromo-substituted pyrrolopyridines in the development of new agrochemicals (Tian et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . This compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . The inhibition of these receptors disrupts the downstream signaling pathways, leading to changes in cellular processes .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these pathways, affecting cell proliferation, migration, and angiogenesis .

Pharmacokinetics

The compound is described as having a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s stability and efficacy could be affected by factors such as temperature and exposure to oxygen.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions are crucial as FGFR signaling pathways are involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting these receptors, this compound can modulate these pathways, making it a valuable tool in cancer research and therapy.

Cellular Effects

The effects of this compound on cells are profound. In vitro studies have shown that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, particularly those mediated by FGFRs, leading to alterations in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the tyrosine kinase domain of FGFRs, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are critical for cell survival, proliferation, and migration. The compound’s ability to inhibit these pathways underscores its potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under refrigerated conditions, but its activity may degrade over extended periods

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, making it essential to understand its metabolic profile for effective drug development.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its therapeutic effects. Studies have shown that the compound preferentially accumulates in tumor tissues, enhancing its anti-cancer activity.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFRs and other signaling molecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its sites of action. Understanding these localization mechanisms is crucial for optimizing the compound’s therapeutic potential.

properties

IUPAC Name |

4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-8-3-4-12-10-7(8)5-9(13-10)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUXWEGBWYUUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(C=CN=C3N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672166 | |

| Record name | 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1014614-11-9 | |

| Record name | 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1014614-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[D]isoxazol-6-amine](/img/structure/B1520532.png)